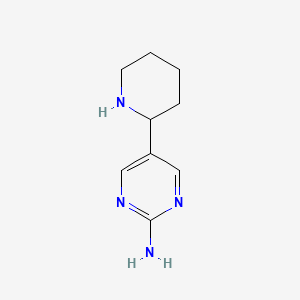

5-Piperidin-2-ylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUCVSPHZGQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-Piperidin-2-ylpyrimidin-2-amine Core

The assembly of the this compound scaffold is a multi-step process that can be approached through various synthetic routes. Key strategies involve the sequential or convergent construction of the pyrimidine (B1678525) and piperidine (B6355638) rings, followed by their linkage.

Formation of the Pyrimidine Ring System

The construction of the pyrimidine ring is a fundamental step in the synthesis. A common and versatile method is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N bond. wikipedia.org For instance, the reaction of a suitable β-dicarbonyl precursor with guanidine (B92328) will yield a 2-aminopyrimidine (B69317). wikipedia.org Other methods include the Biginelli reaction, which is a one-pot multicomponent reaction that can produce dihydropyrimidines, which can then be oxidized to pyrimidines. wikipedia.org

Additionally, pyrimidines can be synthesized through the condensation of carbonyls with diamines. For example, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate. wikipedia.org Another approach involves the reaction of 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407) to produce 4-methylpyrimidine. wikipedia.org

Introduction and Functionalization of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another crucial component of the target molecule. wikipedia.org Its synthesis can be achieved through various methods, including the reduction of pyridine (B92270) derivatives. organic-chemistry.org Catalytic hydrogenation of pyridines using catalysts such as rhodium on carbon (Rh/C) or borane (B79455) complexes can effectively produce piperidines. organic-chemistry.org

Another widely used method for piperidine synthesis is reductive amination. nih.govmdpi.com This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. nih.govmdpi.com For instance, double reductive amination of glutaric dialdehyde (B1249045) with an aniline (B41778) derivative can yield a piperidine ring. nih.gov

Coupling Reactions and Linkage Strategies for Scaffold Assembly

Once the pyrimidine and piperidine moieties are synthesized, they must be linked together. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between the two rings. sci-hub.seresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. sci-hub.seresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Nucleophilic Substitution Pathways in Pyrimidine Synthesis

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in This is a key reaction in the synthesis of many pyrimidine derivatives. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is delocalized over the nitrogen atoms of the pyrimidine ring. bhu.ac.in

Leaving groups at these positions, such as halogens, can be readily displaced by nucleophiles like amines. bhu.ac.in For instance, the synthesis of 2-aminopyrimidine derivatives can be achieved by the reaction of a 2-chloropyrimidine (B141910) with an appropriate amine. wikipedia.org The rate and success of the substitution are influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyrimidine ring. umich.edu

Reductive Amination for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds, and it plays a significant role in the synthesis of piperidine rings. nih.govresearchgate.net The reaction proceeds in two main steps: the formation of an imine or enamine intermediate followed by its reduction. nih.govresearchgate.net

The initial step involves the nucleophilic attack of an amine on a carbonyl group, leading to the formation of a hemiaminal, which then dehydrates to form an imine or enamine. nih.gov In the second step, a reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation, is used to reduce the imine or enamine to the corresponding amine. nih.govresearchgate.net The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction, particularly in the synthesis of substituted piperidines. researchgate.net

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the piperidine ring within the this compound framework. mdpi.com This approach involves a substrate that already contains the nitrogen source, typically an amino group, and other reactive sites that facilitate the ring-closing reaction. mdpi.com The formation of the piperidine ring can occur through the creation of a new carbon-nitrogen bond or a new carbon-carbon bond. mdpi.com

Various catalytic systems have been developed to promote these cyclization reactions. For instance, metal-catalyzed cyclizations are common, with catalysts based on palladium, gold, nickel, and cobalt being utilized. mdpi.com Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Similarly, palladium catalysts with novel pyridine-oxazoline ligands have been developed for enantioselective intramolecular amination. mdpi.com Radical-mediated cyclizations offer another avenue, where radical species are generated and subsequently undergo intramolecular addition to form the piperidine ring. mdpi.comnih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in constructing complex heterocyclic systems containing the piperidine moiety. mdpi.com These can include [5+1], [4+2], and [3+3] cycloaddition strategies. mdpi.com For example, a [5+1] annulation method involving a hydrogen borrowing strategy has been reported. mdpi.com The aza-Prins cyclization and aza-Sakurai cyclization are other notable examples of annulation reactions used in piperidine synthesis. mdpi.com

Recent advancements have also seen the use of electrochemical methods for the synthesis of piperidine derivatives through electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govbeilstein-journals.org This technique offers a greener alternative to traditional methods that often require harsh reagents and elevated temperatures. nih.govbeilstein-journals.org

Regiochemical and Stereochemical Control in Synthesis

Achieving precise control over regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like this compound and its derivatives, as these factors critically influence their biological activity.

Regiochemical Control: The substitution pattern on both the pyrimidine and piperidine rings can be directed through various synthetic strategies. For instance, in the synthesis of pyrimidine derivatives, the choice of starting materials and reaction conditions can dictate the position of substituents. The inherent electronic properties of the pyrimidine ring, being π-deficient, make the 2-, 4-, and 6-positions susceptible to nucleophilic attack, while the 5-position is more prone to electrophilic substitution. scispace.com This reactivity can be exploited to introduce functional groups at specific positions. For example, halogenation of pyrimidines often occurs at the 5-position, especially when the ring is activated by electron-donating groups. scialert.net

Stereochemical Control: The piperidine ring of this compound contains a stereocenter at the C2 position, and controlling its configuration is a significant synthetic challenge. Asymmetric synthesis techniques are often employed to achieve this. mdpi.com Chiral catalysts and ligands play a crucial role in enantioselective reactions, such as the intramolecular aza-Heck cyclization. mdpi.com The diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, is another method used to control the stereochemistry of the piperidine ring. mdpi.com

Furthermore, the conformation of the piperidine ring, which typically prefers a chair conformation, can influence the stereochemical outcome of reactions. wikipedia.org The substituent at the C2 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. wikipedia.org Synthetic strategies for 2,6-disubstituted piperidines often focus on controlling the relative stereochemistry of the two substituents. rsc.org Two-directional synthesis approaches have also been developed for the stereoselective synthesis of polyhydroxylated piperidines, which can be applied to create a diverse range of stereochemically defined aza-C-linked disaccharide analogues. beilstein-journals.org

Derivatization and Functionalization of the this compound Scaffold

The versatility of the this compound scaffold lies in its amenability to a wide range of chemical modifications. The primary amine group, the pyrimidine nucleus, and the piperidine heterocycle all offer opportunities for derivatization, allowing for the fine-tuning of the molecule's properties.

Chemical Reactions of the Primary Amine Group

The primary amino group at the 2-position of the pyrimidine ring is a key site for functionalization. mdpi.com This group can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce ureas and thioureas, respectively. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reaction with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives. acs.org

These transformations allow for the introduction of a wide array of substituents, which can significantly impact the molecule's biological activity. For example, the introduction of a 4-acetyl-piperazine moiety via the primary amine has been shown to enhance the selectivity of certain kinase inhibitors. cardiff.ac.uk

Modifications to the Pyrimidine Nucleus

Halogenation: Introduction of halogen atoms, typically at the 5-position, can serve as a handle for further functionalization through cross-coupling reactions. scialert.net For instance, an iodo group at the 5-position can be used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring. nih.gov

Introduction of Electron-Withdrawing or -Donating Groups: The electronic properties of the pyrimidine ring can be tuned by the introduction of substituents with different electronic effects. For example, the introduction of a trifluoromethyl group at the C-5 position can act as a strong electron-withdrawing group and potentially improve binding to biological targets. cardiff.ac.uk

Condensation Reactions: The pyrimidine ring can be formed through condensation reactions of 1,3-dicarbonyl compounds or their equivalents with amidines. scispace.com This allows for the incorporation of various substituents during the ring synthesis itself.

The ability to modify the pyrimidine nucleus is crucial for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity of drug candidates. acs.orgcardiff.ac.uklshtm.ac.uk

Transformations of the Piperidine Heterocycle

The piperidine ring offers another avenue for structural diversification. Modifications can be made to the nitrogen atom or the carbon backbone of the heterocycle.

N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized through reactions such as:

Alkylation: Introduction of alkyl, benzyl, or other groups.

Acylation: Formation of amides.

Sulfonylation: Formation of sulfonamides, for example, with a methanesulfonyl group.

Reductive Amination: Reaction with aldehydes or ketones.

Ring Substitution: Introduction of substituents on the carbon atoms of the piperidine ring can be achieved through various synthetic strategies during the construction of the ring or by functionalization of a pre-existing piperidine. Stereoselective methods are often employed to control the orientation of these substituents. rsc.org

Ring Transformation: In some cases, the piperidine ring can undergo more complex transformations. For example, treatment with calcium hypochlorite (B82951) can convert piperidine to N-chloropiperidine, which can then undergo dehydrohalogenation to form a cyclic imine. wikipedia.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and various molecular properties. For a molecule like 5-Piperidin-2-ylpyrimidin-2-amine, which contains a flexible piperidine (B6355638) ring, DFT calculations are crucial for identifying the most stable three-dimensional arrangements, or conformations.

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov In the case of this compound, DFT analysis would be used to determine the relative energies of different conformers, such as those where the pyrimidine (B1678525) group is in an axial versus an equatorial position on the piperidine ring. The lowest energy conformation represents the most stable and probable structure of the molecule. For example, DFT studies on related N-substituted piperidine derivatives often show that placing a bulky substituent in the equatorial position is energetically more favorable. nih.gov Computational studies on similar heterocyclic systems frequently utilize functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rsc.orgraco.cat

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, signifying stronger nucleophilic character. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating stronger electrophilic character. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

While specific FMO data for this compound is not available, analysis of a related, more complex pyrimidine derivative shows how these values are determined and interpreted. researchgate.nettandfonline.com The HOMO-LUMO gap can be used to calculate various reactivity indices that quantify the molecule's chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Properties of a Related Pyrimidine Compound in Various Phases Data below is for N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine, presented here for illustrative purposes.

| Property | Gas | Chloroform | Water | Ethanol | Acetonitrile | DMSO |

| εHOMO (eV) | -5.69 | -5.76 | -5.79 | -5.78 | -5.79 | -5.80 |

| εLUMO (eV) | -1.67 | -1.87 | -1.95 | -1.92 | -1.95 | -1.97 |

| Energy Gap (ΔE) (eV) | 4.02 | 3.89 | 3.84 | 3.86 | 3.84 | 3.83 |

| Source: Adapted from theoretical studies on a related pyrimidine derivative. researchgate.nettandfonline.com |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack. wuxiapptec.comresearchgate.net

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are favorable sites for electrophilic attack. researchgate.netajchem-a.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are favorable sites for nucleophilic attack. researchgate.netajchem-a.com

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the 2-amine group due to the presence of lone pairs of electrons, marking them as nucleophilic centers. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the amine group and potentially on some hydrogen atoms of the piperidine ring, indicating them as electrophilic sites. researchgate.netajchem-a.com

Table 2: General Interpretation of MEP Map Color-Coding

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | Electron-rich; Favorable site for electrophilic attack |

| Orange/Yellow | Intermediate Negative | Moderately electron-rich |

| Green | Zero Potential | Neutral region |

| Blue | Most Positive | Electron-poor; Favorable site for nucleophilic attack |

| Source: General principles of computational chemistry. wuxiapptec.comresearchgate.netajchem-a.com |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, telecommunications, and optical data storage. rsc.orgnih.gov Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high hyperpolarizability value indicates a significant NLO response.

Pyrimidine derivatives, with their electron-deficient π-conjugated systems, are often investigated as potential NLO materials. rsc.orgresearchgate.net The presence of donor groups (like the amino group) and acceptor parts of the molecule can facilitate intramolecular charge transfer, which enhances NLO properties. tandfonline.com Theoretical calculations for this compound would involve optimizing its structure and then computing its NLO parameters. Studies on other pyrimidine derivatives have shown that their NLO behavior can be significant, sometimes exceeding that of standard materials like urea. tandfonline.com

Table 3: Illustrative NLO Properties of a Pyrimidine-Based Compound Data below is for a pyrimidine based bis-uracil derivative, presented here for illustrative purposes.

| Parameter | Value (esu) |

| Dipole Moment (µ) | 4.88 x 10⁻¹⁸ |

| Polarizability (α) | 4.80 x 10⁻²³ |

| First Hyperpolarizability (β) | 1.15 x 10⁻²⁹ |

| Source: Adapted from an experimental and computational study on a pyrimidine derivative. tandfonline.com |

A molecule's properties can change significantly when it is in a solution compared to the gas phase. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's structure and electronic properties. bohrium.combohrium.com

For this compound, studying solvation effects is important for understanding its behavior in biological systems or as a reactant in solution. A solvent can influence:

Geometrical Parameters: Bond lengths and angles may slightly change.

Electronic Properties: The HOMO-LUMO energy gap typically decreases in a polar solvent compared to the gas phase, indicating increased reactivity. researchgate.netresearchgate.net The dipole moment often increases in polar solvents due to stabilization of charge separation. tandfonline.com

Computational studies on similar pyrimidine derivatives confirm that solvation energies are generally negative, indicating that the solvated state is more stable. bohrium.comresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential techniques for studying how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods are fundamental in computer-aided drug design. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. The process involves placing the ligand (e.g., this compound) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov For pyrimidine derivatives, docking studies have been used to explore their potential as inhibitors of various kinases, which are crucial targets in cancer therapy. bohrium.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) identified in docking. Such simulations have been applied to various pyrimidine-amine derivatives to validate their binding modes and stability within enzyme active sites. mdpi.comnih.gov

These computational approaches are critical for rational drug design, allowing researchers to predict the biological activity of compounds and guide the synthesis of more potent and selective molecules. nih.goveurjchem.com

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound, which dictates its physical properties and biological interactions. The molecule consists of a flexible saturated piperidine ring linked to a rigid, aromatic pyrimidine ring .

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule and identify its most stable conformations. For the piperidine moiety, the chair conformation is generally the most energetically favorable arrangement for six-membered saturated rings researchgate.net. The pyrimidine ring, due to its aromaticity, maintains a planar structure . The key variable in the conformational landscape is the relative orientation of the piperidine ring with respect to the pyrimidine ring and the orientation of the substituent on the piperidine ring (axial vs. equatorial). In related substituted piperidinyl-pyrimidine compounds, DFT studies have been used to calculate the energy differences between conformers, confirming, for example, that an equatorial orientation of a bulky substituent on the piperidine ring minimizes steric hindrance and is therefore more stable .

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction. Derivatives of the pyrimidine-piperidine scaffold have been extensively studied as inhibitors for a variety of biological targets.

Docking studies predict that the 2-amino group of the pyrimidine core frequently acts as a hydrogen bond donor, forming critical interactions with the "hinge" region of protein kinases sci-hub.se. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. The piperidine ring often engages in hydrophobic or van der Waals interactions within the binding pocket. For instance, in studies of related compounds targeting cyclin-dependent kinases (CDKs), the thiazole (B1198619) C2-amino site was shown to interact strongly with Asp residues in the DFG motif, while other parts of the molecule engaged in hydrophobic interactions with gatekeeper residues like phenylalanine acs.org. Similar interactions are predicted for a range of targets.

The table below summarizes findings from docking studies on various compounds containing the pyrimidine and piperidine scaffolds, illustrating the common interaction patterns.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| CDK2/CDK9 | 2,4,5-Trisubstituted Pyrimidine | Cys87, Glu85, Phe103 | Hydrogen Bonding, Hydrophobic Interactions | sci-hub.secardiff.ac.uk |

| SARS-CoV-2 Main Protease (Mpro) | Piperidine Derivatives | Cys145, His41, Glu166, Ser144 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Histamine H3 Receptor | 4-(Azetidin-1-yl)pyrimidin-2-amine | Asp114, Glu206, Tyr374 | Ionic Interactions, Hydrogen Bonding | acs.org |

| Pf-DHFR | Aminoquinoline-Pyrimidine-Piperazine Hybrid | Not Specified | Docking studies conducted | acs.org |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time in a simulated physiological environment. An MD simulation calculates the trajectory of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions.

Theoretical Mechanistic Studies

Theoretical studies are also employed to understand the chemical reactivity and transformation pathways of this compound.

Reaction Pathway Elucidation and Transition State Characterization

Understanding the synthesis of this compound involves elucidating the reaction mechanisms of its formation. The synthesis of 2-aminopyrimidine (B69317) derivatives frequently involves the cyclocondensation reaction between a compound containing a 1,3-dicarbonyl moiety (or a synthetic equivalent like an enaminone) and a guanidine (B92328) salt acs.orgresearchgate.net. The mechanism involves nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

The synthesis of piperidine-substituted pyrimidines can be achieved through various routes, and theoretical studies can help characterize the transition states and intermediates for each step. Common synthetic strategies are summarized in the table below.

| Synthetic Method | Key Transformation | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrimidine Ring Formation | Cyclocondensation | Enaminone + Guanidine, Base (e.g., NaOH) or Microwave conditions | acs.orgresearchgate.net |

| Piperidine Ring Formation | N-Heterocyclization of Amino Alcohols | SOCl₂ or Iridium/Ruthenium catalysts | organic-chemistry.org |

| Piperidine Ring Formation | Reductive Amination | Di-aldehyde/ketone + Amine, Reducing agent (e.g., H₂/Catalyst) | mdpi.com |

| Coupling of Rings | Buchwald-Hartwig Amination | Halogenated Pyrimidine + Piperidine, Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) | acs.org |

Theoretical calculations can model the energy profiles of these reaction pathways, helping to optimize reaction conditions by identifying the rate-determining step and predicting the effect of different catalysts or substituents tue.nl.

Predictive Modeling of Chemical Transformations

Predictive modeling uses computational methods to forecast the chemical reactivity of a molecule. For this compound, this involves identifying sites susceptible to metabolic transformation or sites that can be used for further synthetic modification. For example, in related iodo-substituted pyrimidines, the iodine atom is a known reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new functional groups .

Computational models can calculate properties like electrostatic potential maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the primary amine and the piperidine nitrogen would be identified as key nucleophilic centers, while the pyrimidine ring carbons could be susceptible to certain types of attack depending on the reaction conditions. These predictive models are invaluable for designing synthetic routes to new derivatives with potentially improved biological activity or different physicochemical properties.

Structural Characterization and Solid State Studies

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of "5-Piperidin-2-ylpyrimidin-2-amine" by probing the magnetic and vibrational properties of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound" by mapping the connectivity of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For the piperidine (B6355638) ring, signals corresponding to the protons are expected. chemicalbook.com The protons on the pyrimidine (B1678525) ring will also produce characteristic signals. The amine protons will likely appear as a broad signal due to hydrogen bonding and exchange. libretexts.org The integration of these signals confirms the number of protons in each specific environment. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to resolve any overlapping signals and definitively establish the connectivity between adjacent protons and between protons and their directly attached carbons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom within the molecule. The carbon atoms of the pyrimidine ring will have distinct signals in the aromatic region, while the carbons of the piperidine ring will appear in the aliphatic region. oregonstate.edursc.org The chemical shifts are influenced by the electronic environment, providing further confirmation of the compound's structure. Quaternary carbons, those without any attached hydrogens, are also observable, though they typically show weaker signals. oregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 7.0 - 9.0 | 110 - 170 |

| Piperidine-CH₂ | 1.4 - 3.5 | 20 - 60 |

| Piperidine-CH | 2.5 - 4.5 | 40 - 70 |

| NH₂ | 4.0 - 8.0 (broad) | N/A |

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

The study of related rotameric structures via temperature-dependent ¹H NMR spectroscopy can also provide insights into the rotational barriers around specific bonds within the molecule. beilstein-journals.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) group typically appear as two distinct peaks in the region of 3200-3500 cm⁻¹. libretexts.orgwpmucdn.com The secondary amine (NH) within the piperidine ring will show a single absorption in a similar region. cdnsciencepub.com C-H stretching vibrations of the aliphatic piperidine ring will be observed around 2800-3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1500–1600 cm⁻¹ region. The N-H bending vibration may also be present near 1600 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrimidine and piperidine rings, aiding in a more complete vibrational analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of "this compound." It provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₉H₁₄N₄).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk The molecular ion peak (M+) will be present, and its fragmentation will lead to characteristic daughter ions. Common fragmentation pathways would likely involve the cleavage of the piperidine ring and the loss of the amino group, providing further evidence for the compound's structure. vulcanchem.comresearchgate.net The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with the proposed structure of "this compound". whitman.edu

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like "this compound."

By growing a suitable single crystal of the compound, single-crystal X-ray diffraction analysis can be performed to determine the precise arrangement of atoms in the crystal lattice. unimi.it This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For chiral molecules, which "this compound" is, X-ray crystallography can also establish the absolute configuration of the stereocenter at the 2-position of the piperidine ring. The piperidine ring is expected to adopt a chair conformation. researchgate.net

The crystal structure reveals not only the intramolecular features but also the intermolecular interactions that dictate how the molecules pack in the solid state.

Hydrogen Bonding: The primary and secondary amine groups in "this compound" are capable of acting as hydrogen bond donors, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. nih.govmdpi.com These hydrogen bonds are expected to play a significant role in the crystal packing, often forming extended networks that link the molecules together. mdpi.comiucr.org

The comprehensive analysis of these intermolecular forces provides a complete picture of the supramolecular architecture of "this compound" in the solid state.

Polymorphism and Crystal Engineering Considerations

The potential for polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for aminopyrimidine derivatives. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the broader class of substituted pyrimidines is known to exhibit polymorphism. google.comgoogleapis.com The different crystal packing arrangements and intermolecular interactions can significantly influence the physicochemical properties of the compound, including its stability and solubility.

Crystal engineering principles suggest that the presence of both hydrogen bond donors (the amine and piperidine N-H groups) and acceptors (the pyrimidine and piperidine nitrogen atoms) in this compound makes it a prime candidate for the formation of various supramolecular assemblies. Hydrogen bonds are a dominant feature in the crystal structures of related 2-aminopyrimidine (B69317) compounds, often leading to the formation of stable, hydrogen-bonded chains or more complex three-dimensional networks. researchgate.net

Furthermore, the conformation of the pyrimidine ring itself can vary. In many substituted pyrimidines, the ring is not perfectly planar and can adopt boat, twist-boat, or screw-boat conformations. researchgate.netresearchgate.net The specific conformation is influenced by the nature and position of the substituents. For instance, in some 4,6-disubstituted 2-amino-5-formylpyrimidines, the pyrimidine ring is folded into a boat conformation. researchgate.net The piperidine ring also adds conformational flexibility to the molecule. These conformational variations can lead to different packing efficiencies and, consequently, to the formation of different polymorphs.

| Interaction Type | Potential Functional Groups Involved | Significance in Crystal Packing |

| Hydrogen Bonding | Amine N-H, Piperidine N-H, Pyrimidine N | Formation of stable chains and networks. researchgate.net |

| π–π Stacking | Pyrimidine Rings | Contributes to the overall stability of the crystal lattice. researchgate.net |

| van der Waals Forces | Alkyl portions of the piperidine ring | Influence on molecular packing and density. |

Combined Spectroscopic and Computational Approaches for Structural Validation

A combination of spectroscopic techniques and computational modeling is invaluable for the unambiguous structural validation of complex molecules like this compound.

Spectroscopic methods provide experimental data on the molecular structure. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are fundamental. FT-IR can confirm the presence of key functional groups, while NMR provides detailed information about the chemical environment of each atom.

Computational methods, particularly density functional theory (DFT), are increasingly used to complement experimental data. researchgate.net Theoretical calculations can predict molecular properties such as vibrational frequencies (for comparison with FT-IR data), chemical shifts (for NMR), and electronic properties. researchgate.netnih.gov For instance, the calculated vibrational bands can be assigned with high accuracy to the experimental FT-IR spectrum using animated modes. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis helps in understanding the nature and extent of interactions like hydrogen bonding and can be instrumental in rationalizing the observed crystal packing. nih.gov

Molecular docking studies, another computational approach, can provide insights into how the molecule might interact with biological targets, such as enzymes. researchgate.net While not directly a structural validation of the small molecule itself, it relies on an accurate molecular structure and can provide corroborating evidence for the proposed conformation.

| Technique | Information Obtained | Example of Application |

| Spectroscopic | ||

| FT-IR Spectroscopy | Presence of functional groups (N-H, C=N, etc.) | Identification of characteristic vibrational bands. researchgate.net |

| ¹H & ¹³C NMR | Chemical environment of hydrogen and carbon atoms | Elucidation of the connectivity and stereochemistry. researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of the molecular formula. researchgate.net |

| X-ray Crystallography | 3D atomic arrangement in the solid state | Determination of bond lengths, bond angles, and crystal packing. researchgate.netnih.gov |

| Computational | ||

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties | Correlation of theoretical data with experimental spectra. researchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Understanding the forces driving crystal formation. researchgate.netnih.gov |

| Molecular Docking | Potential binding modes with macromolecules | Predicting biological activity based on structure. researchgate.net |

Structure Activity Relationship Sar and Rational Design Principles

Fundamental Principles Governing Structure-Activity Relationships in Pyrimidinamine Derivatives

The biological activity of pyrimidinamine derivatives is intrinsically linked to their molecular structure. The position and nature of substituents on the pyrimidine (B1678525) nucleus profoundly influence their pharmacological effects. researchgate.net Key structural features have been identified as critical for the activity of this class of compounds.

For instance, in pyrimethamine, a related 2,4-diaminopyrimidine (B92962) derivative, the amino groups are considered essential for its inhibitory activity. nih.gov Modifications to other parts of the molecule, such as the ethyl group at the 6-position or the chloro-substituted phenyl group at the C5-position, significantly alter its efficacy. nih.gov Replacing the ethyl group with smaller (methyl) or larger (butyl) groups can lead to a more than 10-fold increase in the half-maximal inhibitory concentration (IC50), indicating a decrease in potency. nih.gov

General principles guiding the design of novel pyrimidinamine derivatives include:

Structural Optimization: Specific substitutions, such as the introduction of a fluorine atom at the 3-position of the pyrimidine core, have been shown to maximize fungicidal activity in related compounds.

Hybrid Scaffolds: Creating hybrid molecules by combining the pyrimidinamine scaffold with other moieties like phenoxypyridine or thiophene (B33073) can result in compounds with a broader spectrum of activity and enhanced potency.

Pyrimidine Core Modifications: The introduction of substituents at the C-5 position of the pyrimidine ring can affect both the potency and selectivity of kinase inhibition through steric and electronic effects. cardiff.ac.uk Studies have shown that chloro, bromo, and methyl groups at this position yield different selectivity profiles, with the methyl group being optimal for achieving selectivity for certain kinases like CDK9. cardiff.ac.uk

These foundational principles underscore the delicate balance of steric, electronic, and hydrophobic properties that must be considered to optimize the biological activity of pyrimidinamine derivatives.

Rational Design Strategies for Analogue Development

The development of novel analogues of 5-Piperidin-2-ylpyrimidin-2-amine is a process guided by rational design, leveraging an understanding of SAR to create molecules with improved properties. This involves systematic modifications to the lead compound's structure.

Systematic Exploration of Substituent Effects on Theoretical Efficacy

The systematic exploration of how different chemical groups (substituents) at various positions on the pyrimidinamine scaffold affect its theoretical efficacy is a cornerstone of rational drug design. By making targeted changes to the molecule, researchers can probe the interactions between the compound and its biological target.

Studies on trisubstituted pyrimidine derivatives have demonstrated that even minor changes to substituents can significantly impact kinase selectivity. cardiff.ac.uk For example, in a series of C5-methyl pyrimidine compounds, modifying the substituent at the R4 position led to large variations in selectivity between CDK9 and CDK2 kinases. cardiff.ac.uk A piperazine (B1678402) analog showed approximately 90-fold selectivity for CDK9 over CDK2, but methylation of this piperazine reduced the selectivity to 28-fold. cardiff.ac.uk

Further exploration at the C-5 position revealed that substituting the optimal methyl group with a larger ethyl group or a similarly sized but electronically different trifluoromethyl group was not well-tolerated, leading to a loss of potency. cardiff.ac.uk This suggests that both the size and electronic properties of the C-5 substituent are critical for effective kinase inhibition. cardiff.ac.uk

In the context of diaryl pyrimidinamine derivatives, a design strategy involved selecting a highly active compound as a template and introducing various fragments at different positions to create novel compounds with potentially better inhibitory capacities. ajchem-a.com

The following table summarizes the effects of different substituents on the activity of pyrimidinamine derivatives based on various research findings.

| Scaffold Position | Substituent | Observed Effect on Activity/Selectivity | Reference |

| Pyrimidine C5 | Methyl | Optimal for CDK9 selectivity over CDK2 | cardiff.ac.uk |

| Pyrimidine C5 | Trifluoromethyl | Loss of potency against CDK9 and CDK2 | cardiff.ac.uk |

| Pyrimidine C5 | Ethyl | Loss of potency against CDK9 and CDK2 | cardiff.ac.uk |

| Pyrimidine C5 | Chloro, Bromo | Different selectivity profiles compared to methyl | cardiff.ac.uk |

| Aniline (B41778) R4 | Piperazine | ~90-fold selectivity for CDK9 over CDK2 | cardiff.ac.uk |

| Aniline R4 | Methylated Piperazine | Decreased selectivity (28-fold) for CDK9 | cardiff.ac.uk |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties like pharmacokinetics. nih.gov This technique has been successfully applied to pyrimidinamine derivatives. researchgate.net

One notable example is the replacement of a diphenyl ether moiety with a pyridin-2-yloxy group in a series of pyrimidinamine fungicides. This bioisosteric swap led to the development of compounds with improved systemic translocation within plants and enhanced environmental stability. Similarly, the concept has been used as a basis for designing new pyrimidinamine derivatives using the structure of pyrimidifen (B132436) as a template. researchgate.net

In another study, researchers explored the SAR of a triazolopyrimidine core by replacing the heteroatom nitrogens with carbon, resulting in corresponding heteroaromatic rings like pyrazolo-[1,5-a]pyrimidine. nih.gov This substitution of the core scaffold, a form of bioisosteric morphing, demonstrated the importance of specific nitrogen atoms for enzyme inhibition and antiparasitic activity. nih.gov The replacement of the triazolopyrimidine core with a purine (B94841) scaffold, which involves bioisosteric changes at two positions, also resulted in a significant change in activity. nih.gov

Scaffold Hopping and Morphing Techniques for Novel Analog Generation

Scaffold hopping is a computational or experimental strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule. uniroma1.it This approach seeks to identify compounds that retain the essential features for biological activity but possess a different chemical backbone, potentially leading to improved properties or novel intellectual property. uniroma1.itnih.gov

A successful application of this technique was demonstrated in the conversion of a pyrimidine-based inhibitor to a pyrazole (B372694) core. nih.gov This shape-based scaffold hopping approach resulted in a new class of inhibitors with improved physicochemical properties and good central nervous system penetration. nih.gov The goal is to generate new chemical entities that maintain the desired biological activity while potentially enhancing potency, selectivity, or bioavailability. arxiv.org

In another example, scaffold hopping from thienopyrimidine acids, guided by X-ray structure determination, led to the identification of furan[2,3-d]pyrimidine amides as potent inhibitors of a key enzyme in the Wnt signaling pathway. nih.gov This demonstrates the power of combining structural knowledge with scaffold hopping to accelerate the discovery of new chemical tools for biological research. nih.gov

Computational Approaches to Ligand Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of ligands. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are frequently employed to study pyrimidinamine derivatives. scispace.comajchem-a.com

QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities. scispace.com These models can predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process. researchgate.netscispace.com

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. ajchem-a.comajchem-a.com This provides crucial insights into the mechanism of action and helps in designing compounds that bind more effectively. For example, docking studies of pyrimidine derivatives into the active sites of kinases like ERK or transcription factors like AP-1 and NF-kappaB have helped to rationalize their inhibitory activity and guide further design. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, and explain why certain substituents are favored over others. cardiff.ac.uk

DFT calculations are used to optimize the 3D structures of molecules and calculate various electronic properties that are important for their reactivity and interaction with biological targets. scispace.comajchem-a.com These computational tools, often used in concert, provide a powerful platform for in-silico drug design, from developing initial QSAR models and docking ligands to a target, to designing novel compounds with predicted high activity and favorable pharmacokinetic profiles. ajchem-a.comajchem-b.com

Q & A

Basic: What are the recommended synthetic routes for 5-Piperidin-2-ylpyrimidin-2-amine, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions. For this compound, a plausible route includes coupling a piperidine-substituted precursor (e.g., 5-bromopyrimidin-2-amine) with piperidine under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). Optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with Xantphos ligand for improved regioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >85% purity. Monitor intermediates via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via proton coupling patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and piperidine methylene signals (δ 1.4–2.7 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 205.1452 for C₉H₁₆N₄) .

- X-ray crystallography : Resolve ambiguities in stereochemistry; piperidine ring puckering and hydrogen-bonding networks (N–H···N interactions) are critical .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios .

Advanced: How can QSAR models be applied to predict the biological activity of this compound derivatives, and what parameters are critical?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor selection : Log P (lipophilicity), molar refractivity (SMR), and HOMO/LUMO energies correlate with antibacterial/antifungal activity .

- Validation : Use leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

- Software tools : MOE or Schrödinger Suite for 3D-QSAR alignment; prioritize steric/electrostatic field contributions (e.g., CoMFA contour maps) .

Advanced: What strategies resolve contradictions in biological activity data across studies involving piperidine-pyrimidine hybrids?

Answer:

Contradictions often arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for bacterial strains .

- Structural analogs : Compare substituent effects (e.g., 5-Fluoro vs. 5-Methyl derivatives) to isolate activity trends .

- Meta-analysis : Pool data from ≥5 independent studies; apply Fisher’s exact test (p < 0.05) to identify outliers .

Advanced: How does the crystal structure of this compound influence its molecular interactions in drug design?

Answer:

X-ray diffraction reveals:

- Hydrogen-bonding networks : The amine group forms N–H···N bonds with pyrimidine N1, stabilizing planar conformations critical for target binding (e.g., kinase inhibitors) .

- Piperidine flexibility : Chair-to-boat transitions modulate steric bulk; docked poses in MD simulations show piperidine C2/C6 methylenes occupying hydrophobic pockets .

- Torsional angles : Pyrimidine-piperidine dihedral angles (~30°) optimize π-π stacking with aromatic residues in enzyme active sites .

Advanced: What are the key considerations in designing multi-step synthetic pathways for novel derivatives of this compound?

Answer:

Design principles include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation steps; cleave with TFA/DCM (1:4) .

- Intermediate characterization : Track regioselectivity via ¹H NMR (e.g., downfield shifts for brominated intermediates) .

- Scalability : Optimize for ≤3 chromatographic steps; replace Pd catalysts with nickel-based systems for cost reduction .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN166 standard) .

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to mitigate inhalation risks (LD₅₀ > 500 mg/kg in rodents) .

- Spill management : Neutralize with 10% acetic acid; absorb with vermiculite .

Advanced: How can computational methods predict the metabolic stability of this compound in preclinical studies?

Answer:

- In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .

- Metabolite identification : Simulate Phase I/II transformations (e.g., glucuronidation at the pyrimidine amine) .

- Docking studies : Assess interactions with hepatic enzymes using AutoDock Vina (binding affinity ≤ -7.0 kcal/mol suggests high stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.